molecular formula C14H8Cl2N2 B7987997 2,4-Dichloro-5-phenylquinazoline

2,4-Dichloro-5-phenylquinazoline

Cat. No. B7987997
M. Wt: 275.1 g/mol
InChI Key: KHCCRSZJWNDCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-phenylquinazoline is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Quinazoline Derivatives : Research has demonstrated the synthesis of various 2-phenylquinazoline derivatives, including those related to 2,4-Dichloro-5-phenylquinazoline, using metal-free conditions. This approach offers a versatile and efficient method for creating quinazoline derivatives, which are important in pharmaceuticals and agrochemicals (Rachakonda, Pratap, & Rao, 2012).

  • Antibacterial and Anthelmintic Activities : Compounds containing the quinazoline moiety, similar to 2,4-Dichloro-5-phenylquinazoline, have shown significant antibacterial activities against various strains of bacteria. Additionally, these compounds have demonstrated anthelmintic activities, suggesting their potential use in treating parasitic worm infections (Debnath & Manjunath, 2011).

  • Anticancer Properties : Certain quinazoline derivatives have been found to exhibit anticancer activities. For instance, specific 2,4-Diaminoquinazoline derivatives have shown inhibitory effects against various human cancer cell lines, highlighting the potential therapeutic applications of quinazoline derivatives in oncology (Alassaf, Selim, & Nasr, 2022).

  • Antimicrobial and Antifungal Activities : Various quinazoline derivatives have demonstrated antimicrobial and antifungal activities, indicating their potential application in treating infections caused by bacteria and fungi (Desai et al., 2011).

  • Corrosion Inhibition : Quinazoline compounds have been studied for their potential in inhibiting corrosion of metals. For example, certain quinazoline derivatives were effective in inhibiting the corrosion of mild steel in acidic environments, suggesting their application in material sciences and industrial processes (Khan et al., 2017).

properties

IUPAC Name

2,4-dichloro-5-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)17-14(16)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCCRSZJWNDCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.